molecular formula C11H14N2O2 B13273891 N-(cyclopropylmethyl)-2-methyl-3-nitroaniline

N-(cyclopropylmethyl)-2-methyl-3-nitroaniline

Cat. No.: B13273891
M. Wt: 206.24 g/mol
InChI Key: RUGAWEUQAAHCEZ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-methyl-3-nitroaniline is an organic compound that features a cyclopropylmethyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-methyl-3-nitroaniline typically involves the nitration of 2-methyl aniline followed by the introduction of the cyclopropylmethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The subsequent alkylation with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-methyl-3-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The aniline derivative can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Reduction: N-(cyclopropylmethyl)-2-methyl-3-aminoaniline.

    Oxidation: N-(cyclopropylmethyl)-2-carboxy-3-nitroaniline.

    Substitution: Halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

N-(cyclopropylmethyl)-2-methyl-3-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-methyl-3-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropylmethyl group may influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

N-(cyclopropylmethyl)-2-methyl-3-nitroaniline can be compared with other similar compounds, such as:

    N-(cyclopropylmethyl)-2-methyl-4-nitroaniline: Differing in the position of the nitro group, which can affect its reactivity and biological activity.

    N-(cyclopropylmethyl)-2-methyl-3-aminoaniline: The reduced form of the nitro compound, with different chemical and biological properties.

    N-(cyclopropylmethyl)-2-methyl-3-chloroaniline:

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-methyl-3-nitroaniline

InChI

InChI=1S/C11H14N2O2/c1-8-10(12-7-9-5-6-9)3-2-4-11(8)13(14)15/h2-4,9,12H,5-7H2,1H3

InChI Key

RUGAWEUQAAHCEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NCC2CC2

Origin of Product

United States

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